molecular formula C14H17ClN4O B1417780 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1000933-05-0

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No. B1417780
CAS RN: 1000933-05-0
M. Wt: 292.76 g/mol
InChI Key: HBWOWMZZTRGUAG-UHFFFAOYSA-N
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Description

The compound “1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. One of the most common methods for synthesizing piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as infrared (IR), proton nuclear magnetic resonance (1 HNMR), mass spectrometry (MS), and elemental analyses .


Chemical Reactions Analysis

Piperazine derivatives have been found to exhibit a wide range of chemical reactions. For instance, they have been reported to show significant biological actions such as anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression and anti-histaminic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be analyzed using various techniques. For instance, the solubility of these compounds can be determined using solubility tests . The density and refractive index of these compounds can also be determined .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Screening : Compounds similar to the queried chemical have been synthesized and evaluated for antibacterial properties. For example, derivatives containing the 1,3,4-oxadiazole and piperazine nucleus were shown to exhibit moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Antimicrobial Activities

  • Antimicrobial Properties : Various derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles, including those with piperazine components, have been synthesized and found to have good or moderate activities against test microorganisms (Bektaş et al., 2007).

Structural Studies

  • Molecular and Crystal Structure Analysis : The molecular structure of similar compounds has been characterized, revealing intramolecular and intermolecular hydrogen bonding patterns (Wang et al., 2006).

Anticancer Activities

  • Evaluation for Anticancer Activities : Derivatives of this compound have been synthesized and evaluated for potential anticancer activities. For instance, some derivatives have shown activity against human breast cancer cell lines (Yurttaş et al., 2014).

Biological Evaluation

  • Antibacterial, Antifungal, and Anti-Inflammatory Activities : A series of derivatives has been synthesized and tested for biological activities, including antibacterial, antifungal, and anti-inflammatory properties (Al-Wahaibi et al., 2021).

Antioxidant Activity

  • Antioxidant Properties : Some piperazine derivatives have been screened for their antioxidant activity, showing the potential of these compounds in free radical scavenging (Mallesha et al., 2014).

Safety and Hazards

Like all chemicals, piperazine derivatives should be handled with care. They should be kept away from sources of ignition and personal protective equipment should be used when handling these compounds . Some piperazine derivatives may be hazardous and could cause respiratory problems .

Future Directions

Given the wide range of pharmacological activities exhibited by piperazine derivatives, there is considerable interest in further exploring the therapeutic potential of these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action of these compounds, and conducting clinical trials to evaluate their safety and efficacy .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWOWMZZTRGUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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